Stereospecific construction of substituted piperidines. Synthesis of (–)-paroxetine and (+)-laccarin†

Chemical Communications Pub Date: 2007-01-18 DOI: 10.1039/B617260A

Abstract

Short and efficient enantioselective syntheses of (–)-paroxetine and (+)-laccarin are described based on the highly stereospecific cleavage of C(3)-substituted 1,3-cyclic sulfamidates.

Graphical abstract: Stereospecific construction of substituted piperidines. Synthesis of (–)-paroxetine and (+)-laccarin
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